![molecular formula C14H8BrFN2O B5883452 5-(4-bromophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5883452.png)
5-(4-bromophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, also known as BFO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of oxadiazoles and has been studied for its potential use in various fields, including medicine, materials science, and agriculture.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole in cancer cells involves the activation of the caspase-dependent apoptotic pathway. This compound induces the release of cytochrome c from the mitochondria, which activates caspase-9 and initiates the apoptotic cascade.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
5-(4-bromophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its ease of synthesis and purification. However, this compound has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-(4-bromophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. One potential direction is the investigation of this compound as a potential treatment for other diseases, such as inflammatory diseases. Another potential direction is the development of new synthesis methods for this compound that may improve its solubility and other properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound in cancer cells and to optimize its anti-cancer properties.
Synthesis Methods
The synthesis of 5-(4-bromophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole can be achieved through several methods, including the reaction of 4-bromobenzonitrile and 4-fluorobenzaldehyde with hydrazine hydrate and acetic anhydride. The reaction is carried out under reflux conditions, and the resulting compound is purified through recrystallization.
Scientific Research Applications
5-(4-bromophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential use in various fields of scientific research. In the field of medicine, this compound has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
5-(4-bromophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2O/c15-11-5-1-10(2-6-11)14-17-13(18-19-14)9-3-7-12(16)8-4-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKOQTGGKWWHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.